molecular formula C12H16N2 B1441374 3-tert-butyl-1H-indol-5-amine CAS No. 952664-68-5

3-tert-butyl-1H-indol-5-amine

Cat. No. B1441374
M. Wt: 188.27 g/mol
InChI Key: QOWLDRVCYQATFR-UHFFFAOYSA-N
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Description

3-tert-butyl-1H-indol-5-amine is a chemical compound with the molecular formula C12H16N2 . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of indole derivatives, including 3-tert-butyl-1H-indol-5-amine, has been a subject of interest in recent years . The synthesis process involves several steps and requires specific reagents and conditions .


Molecular Structure Analysis

The molecular structure of 3-tert-butyl-1H-indol-5-amine is represented by the InChI code 1S/C12H16N2/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,13H2,1-3H3 . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-1H-indol-5-amine include a molecular weight of 188.27 . More detailed properties like density, boiling point, and melting point are not available in the resources .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body . They have attracted increasing attention in recent years for their potential in treating cancer cells, microbes, and different types of disorders .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific disorder being treated and the specific indole derivative being used. Typically, these compounds are synthesized in a laboratory and then tested in vitro (in a lab dish) or in vivo (in a living organism) for their therapeutic effects .
    • Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties . They have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Scientific Field: Drug Discovery

    • Application Summary : Indole derivatives are used in drug discovery due to their wide range of biological activities.
    • Methods of Application : In drug discovery, indole derivatives are typically synthesized and then tested for their biological activity. This can involve a range of techniques, from molecular docking studies to cell-based assays.
    • Results or Outcomes : The outcomes of these studies can vary widely, depending on the specific indole derivative and the biological activity being tested.
  • Scientific Field: Alkaloid Synthesis

    • Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules and natural products .
    • Methods of Application : The synthesis of indole derivatives is a key step in the production of certain alkaloids . The specific methods of synthesis would depend on the specific alkaloid being produced.
    • Results or Outcomes : The synthesis of indole derivatives has led to the production of various alkaloids . These alkaloids have a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
  • Scientific Field: Anti-Inflammatory Research

    • Application Summary : Certain indole derivatives have been found to have anti-inflammatory activities .
    • Methods of Application : These compounds are typically synthesized and then tested for their anti-inflammatory effects, often using animal models .
    • Results or Outcomes : One study found that a specific indole derivative, 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol, was particularly effective against carrageenan-induced edema in albino rats .
  • Scientific Field: Antiviral Research

    • Application Summary : Certain indole derivatives have been found to have antiviral activities .
    • Methods of Application : These compounds are typically synthesized and then tested for their antiviral effects, often using in vitro or in vivo models .
    • Results or Outcomes : For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Scientific Field: Antimicrobial Research

    • Application Summary : Indole derivatives have been found to have antimicrobial activities .
    • Methods of Application : These compounds are typically synthesized and then tested for their antimicrobial effects, often using in vitro or in vivo models .
    • Results or Outcomes : Various indole derivatives have shown promising results against a range of microbial species .

Safety And Hazards

While specific safety and hazard information for 3-tert-butyl-1H-indol-5-amine is not available, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, using only in well-ventilated areas, and wearing appropriate personal protective equipment .

properties

IUPAC Name

3-tert-butyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLDRVCYQATFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723485
Record name 3-tert-Butyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-1H-indol-5-amine

CAS RN

952664-68-5
Record name 3-tert-Butyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-tert-butyl-5-nitro-1H-indole (2.5 g, 12 mmol) in MeOH (30 mL) was added Raney Nickel (0.2 g) under N2 protection. The mixture was stirred under hydrogen atmosphere (1 atm) at 15° C. for 1 h. The catalyst was filtered off and the filtrate was concentrated to dryness under vacuum. The residue was purified by preparative HLPC to afford 3-tert-butyl-1H-indol-5-amine (0.43 g, 19%). 1H NMR (CDCl3, 400 MHz) δ 7.72 (br.s, 1H), 7.11 (d, J=8.4 Hz, 1H), 6.86 (d, J=2.0 Hz, 1H), 6.59 (dd, J=2.0, 8.4 Hz, 1H), 6.09 (d, J=1.6 Hz, 1H), 1.37 (s, 9H); MS (ESI) m/e (M+H+) 189.1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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